n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide: is a complex organic compound that features a benzyl group, a triazole ring, and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Formation of the Imidazole Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the triazole and imidazole rings.
Reduction: Reduced forms of the triazole and imidazole rings.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new drugs, particularly for its antimicrobial properties.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide involves its interaction with specific molecular targets. The triazole and imidazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1H-1,2,3-triazole
- 1-Benzyl-1H-imidazole
- 1-Benzyl-1H-1,2,4-triazole
Uniqueness
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide is unique due to the presence of both triazole and imidazole rings in its structure, which may confer enhanced biological activity compared to compounds containing only one of these rings. The formamide group also adds to its chemical versatility and potential interactions with biological targets .
Properties
CAS No. |
4022-99-5 |
---|---|
Molecular Formula |
C13H12N6O |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-yl]formamide |
InChI |
InChI=1S/C13H12N6O/c20-9-16-12-11(13-14-7-17-18-13)19(8-15-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,20)(H,14,17,18) |
InChI Key |
CVIWJEZILUCBDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C3=NC=NN3)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.